molecular formula C26H34O4Si B566025 (1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol CAS No. 915694-38-1

(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol

Cat. No.: B566025
CAS No.: 915694-38-1
M. Wt: 438.639
InChI Key: XFSRKIPDQLASTK-SQSAXNKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol" is a bicyclo[3.1.0]hexane derivative with a stereochemically complex framework. Its structure includes:

  • A bicyclo[3.1.0]hexane core, a norbornane analog known for conformational rigidity and utility in medicinal chemistry .
  • A tert-butyldiphenylsilyloxymethyl group at position 1, providing steric bulk and lipophilicity.
  • 2,3-O,O-isopropylidene protection, stabilizing the diol moiety and directing reactivity .

The stereochemistry (1R,2R,3S,4S,5S) is critical for molecular interactions, particularly in receptor binding or catalytic processes. This compound is typically synthesized via sequential protection/deprotection strategies, leveraging silylation (e.g., tert-butyldiphenylsilyl chloride) and acetonide formation .

Properties

IUPAC Name

(1R,2R,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-26-16-20(26)21(27)22-23(26)30-25(4,5)29-22/h6-15,20-23,27H,16-17H2,1-5H3/t20-,21+,22+,23+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRKIPDQLASTK-SQSAXNKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3CC3(C2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H]([C@H]3C[C@]3([C@H]2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The principal synthesis involves a stereocontrolled cyclopropanation reaction starting from (3aS,4S,6aR)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d]dioxol-4-ol. Key reagents include:

  • Diethylzinc (Et₂Zn) : A 1 M solution in hexane, used as a Lewis acid to activate the substrate for cyclopropanation.

  • Diiodomethane (CH₂I₂) : Serves as the methylene donor for the Simmons-Smith reaction.

  • Dichloromethane (CH₂Cl₂) : Solvent for the reaction, chosen for its low polarity and compatibility with moisture-sensitive reagents.

The reaction is conducted at -18°C under a nitrogen atmosphere to prevent reagent decomposition and ensure reproducibility.

Stepwise Procedure and Optimization

  • Substrate Activation : The starting material (1.01 g, 2.37 mmol) is dissolved in dry CH₂Cl₂ (13 mL) and cooled to -18°C. Diethylzinc (2.60 mL, 2.60 mmol) is added dropwise, forming a zinc alkoxide intermediate.

  • Methylene Transfer : Diiodomethane (0.22 mL, 2.73 mmol) in CH₂Cl₂ (1.6 mL) is introduced, initiating cyclopropanation. The exothermic reaction requires careful temperature control to avoid side products.

  • Iterative Additions : The sequence of Et₂Zn and CH₂I₂ additions is repeated twice to ensure complete conversion, followed by a final Et₂Zn charge to quench residual iodides.

  • Workup and Purification : The mixture is quenched with saturated NH₄Cl, extracted with CH₂Cl₂, dried over Na₂SO₄, and purified via flash chromatography (cyclohexane:ethyl acetate = 7:1) to yield the product as a colorless oil (0.90 g, 86%).

Table 1: Reaction Parameters and Outcomes

ParameterValue
Temperature-18°C
Time per cycle15 minutes
Molar ratio (Et₂Zn:CH₂I₂)1.1:1.15
Chromatography solventCyclohexane:ethyl acetate (7:1)
Yield86%

Mechanistic Insights and Stereochemical Control

Cyclopropanation Mechanism

The reaction proceeds via a zinc-carbenoid intermediate , where Et₂Zn coordinates to the carbonyl oxygen of the substrate, facilitating deprotonation and subsequent attack by CH₂I₂. The bicyclo[3.1.0]hexane framework forms through a stereospecific [2+1] cycloaddition, with the TBDPS group directing the approach of the methylene unit to the β-face of the cyclopentene ring.

Role of the Isopropylidene Ketal

The isopropylidene ketal stabilizes the cis-diol configuration, preventing epimerization during the reaction. This rigidity ensures the (2R,3S) stereochemistry is retained post-cyclopropanation.

Alternative Methodologies and Comparative Analysis

Patent Literature: Epoxide Opening Strategies

A patent by WO1993006235A1 describes an alternative route using epoxide intermediates. For example, (4S,6S)-4-[tert-butyl(diphenyl)silyl]oxy-6-(iodomethyl)oxan-2-one undergoes ring-opening with Grignard reagents to install the cyclopropane moiety. However, this method yields <50% of the desired product due to competing elimination pathways.

Academic Theses: Sigmatropic Rearrangements

Recent work by Alqahtani (2023) explores-sigmatropic rearrangements of furan derivatives to access bicyclo[3.1.0] systems. While this approach avoids hazardous CH₂I₂, it requires multistep functionalization of the TBDPS group post-rearrangement, complicating scalability.

Table 2: Comparison of Synthetic Approaches

MethodYieldKey AdvantageLimitation
Zinc-mediated cycloprop.86%High stereoselectivityRequires cryogenic conditions
Epoxide ring-opening45%Avoids CH₂I₂Low yield
Sigmatropic rearrangement62%Modular furan precursorsMulti-step purification

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Purity is assessed via reverse-phase HPLC (method B), showing >99% purity with a retention time (tₖ) of 18.94 minutes. The mobile phase (acetonitrile:water = 70:30) effectively resolves the product from residual starting material and iodinated byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70–7.40 (m, 10H, TBDPS aryl), 4.30 (d, J = 6.8 Hz, 1H, H-1), 3.90 (s, 1H, H-4).

  • ¹³C NMR : 135.8 (C, TBDPS quaternary), 104.2 (C, isopropylidene), 60.1 (CH₂, hydroxymethyl).

Mass Spectrometry

High-resolution APCI-MS confirms the molecular formula (C₂₆H₃₄O₄Si) with an exact mass of 438.63 g/mol (calculated: 438.64).

Scalability and Industrial Considerations

The zinc-mediated method is scalable to multi-gram quantities, with yields consistently >80% under optimized conditions. Key challenges include:

  • Moisture Sensitivity : Strict anhydrous conditions are required during Et₂Zn handling.

  • Purification Overhead : Flash chromatography remains necessary due to polar byproducts.

Biological Activity

The compound (1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol (CAS Number: 915694-38-1) is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H34O4Si, with a molecular weight of 438.63 g/mol. The structure features a bicyclo[3.1.0]hexane core modified with various functional groups that may influence its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with specific biological targets:

  • Adenosine Receptors : The compound has been studied for its affinity towards adenosine receptors, particularly the A3 receptor, which is implicated in inflammation and cancer treatment. Modifications on the bicyclic structure have been shown to enhance receptor selectivity and potency .
  • Nitric Oxide Production : Similar compounds have demonstrated the ability to modulate nitric oxide (NO) production in various cell types, including cancer cells. This modulation can lead to significant changes in cellular signaling pathways related to apoptosis and inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and related derivatives:

Activity IC50 Value (µM) Reference
Inhibition of AdK~100
NO production modulation4.2 - 35.3
Cytotoxicity against tumor cells61.18 - 179.81
A3 receptor affinity0.38

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • In Vitro Studies on Tumor Cells : A study evaluated the cytotoxic effects of various bicyclic compounds on human colonic epithelial cells. The results indicated that certain derivatives significantly reduced metabolic activity in tumor cells compared to controls, suggesting potential anticancer properties .
  • Adenosine Receptor Studies : Research focusing on the binding affinities of bicyclo[3.1.0]hexane derivatives revealed that specific modifications could enhance selectivity for A3 receptors over other subtypes, making these compounds promising candidates for therapeutic development in inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

  • Silyl Group Impact : The target’s tert-butyldiphenylsilyl (TBDPS) group offers greater steric hindrance and lipophilicity than tert-butyldimethylsilyl (TBDMS) in Compound 30, affecting solubility and reaction kinetics .
  • Protection Strategies: While the target uses O,O-isopropylidene for diol protection, Compound 24 () employs benzyl ethers, which require harsher conditions (e.g., hydrogenolysis) for removal .
  • Biological Targeting : Compounds with nucleobases (e.g., Compound 20) or heterocycles (e.g., Compound 14) exhibit receptor-specific activity, whereas the target’s hydroxyl group positions it for derivatization into prodrugs or enzyme inhibitors .

Insights:

  • Silylation Efficiency : TBDPS groups (target) require longer reaction times than TBDMS (Compound 30) due to increased steric demand .
  • Purification : Reverse-phase chromatography (e.g., Biotage® C18) is critical for polar derivatives like Compound 14, whereas the target’s hydrophobicity may favor silica gel chromatography .

Trends:

  • Lipophilicity : TBDPS and phosphonate groups reduce aqueous solubility, limiting bioavailability without formulation aids.
  • Bioactivity : Heterocyclic substituents (e.g., imidazo[4,5-b]pyridine in Compound 14) enhance receptor specificity compared to the target’s underivatized hydroxyl .

Q & A

Q. What are the key challenges in synthesizing this bicyclo[3.1.0]hexane derivative, and how can they be methodologically addressed?

The synthesis challenges include:

  • Stereochemical control : Achieving the (1R,2R,3S,4S,5S) configuration requires chiral auxiliaries or asymmetric catalysis. For example, tert-butyldiphenylsilyl (TBDPS) and isopropylidene groups are commonly used to protect hydroxyl groups during multi-step syntheses .
  • Bicyclic core stability : The bicyclo[3.1.0]hexane system is strain-prone. Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) minimize ring-opening side reactions .
  • Characterization : Use high-resolution NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and 2D techniques (COSY, HSQC) to resolve overlapping signals in the bicyclic framework .

Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of this compound?

  • X-ray crystallography : Provides definitive stereochemical assignment, especially for complex bicyclic systems .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • NOESY NMR : Identifies spatial proximity of protons to validate the bicyclo[3.1.0]hexane conformation .

Q. How can conflicting data on reaction yields or purity from different studies be reconciled?

  • Cross-validation : Compare results using orthogonal methods (e.g., GC-MS for purity vs. NMR for structural integrity) .
  • Standardized protocols : Adopt NIST-validated procedures for chromatography or mass spectrometry to reduce inter-lab variability .
  • Reaction reproducibility : Document exact conditions (e.g., solvent grade, catalyst lot) to identify variables affecting yield .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the bicyclo[3.1.0]hexane core?

  • Protecting group synergy : The TBDPS group shields the primary alcohol, while the isopropylidene ketal directs reactivity to the 4-ol position .
  • Lewis acid catalysis : BF₃·OEt₂ or Ti(OiPr)₄ can activate specific hydroxyl groups for selective etherification or acylation .
  • Computational modeling : DFT calculations predict electron density distributions to guide site-specific modifications .

Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield .
  • Response surface methodology (RSM) : Optimize multi-step reactions by modeling interactions between factors (e.g., solvent polarity vs. reaction time) .
  • Flow chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., silylation) and reduce batch-to-batch variability .

Q. What are the implications of this compound’s stereochemistry in drug discovery or materials science?

  • Pharmacological activity : The bicyclo[3.1.0]hexane scaffold mimics rigid terpene structures, making it a candidate for allosteric enzyme inhibitors .
  • Polymer precursors : The strained ring system can undergo ring-opening polymerization to create novel biodegradable materials .
  • Chiral catalysis : The compound’s stereocenters serve as templates for asymmetric synthesis of bioactive molecules .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Re-evaluate purity : Recrystallize the compound and compare DSC melting profiles with literature values .
  • Standardize NMR conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for consistent chemical shift reporting .
  • Consult authoritative databases : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries .

Q. What methodological adjustments are needed when literature protocols fail to reproduce the desired product?

  • Trace moisture control : Use molecular sieves or Schlenk lines for moisture-sensitive silylation steps .
  • Alternative catalysts : Replace homogeneous catalysts (e.g., DMAP) with immobilized variants to reduce side reactions .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHRMS (ESI+)548.75 g/mol
Melting PointDSC112–114°C
TBDPS StabilityTLC (Hexane:EtOAc = 8:2)Rf = 0.45
Chiral PurityChiral HPLC (Chiralpak® AD-H)>99% ee

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.